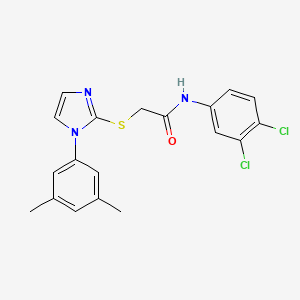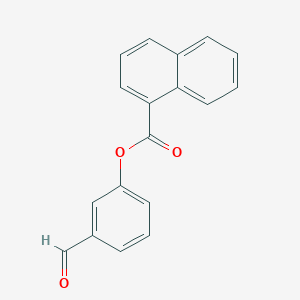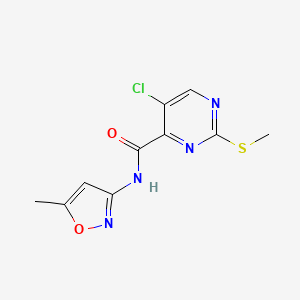![molecular formula C19H12BrN5O5 B3005153 9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 941973-97-3](/img/structure/B3005153.png)
9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" is a structurally complex molecule that appears to be related to the family of purine derivatives. Purine derivatives are known for their wide range of biological activities, including enzyme inhibition and receptor binding properties. The compound is not directly described in the provided papers, but insights can be drawn from related compounds and their activities.
Synthesis Analysis
The synthesis of related purine derivatives often involves multi-step reaction sequences. For instance, the synthesis of 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines required an eight-step reaction sequence starting from D-xylose, leading to various nucleosides with potential inhibitory effects on adenosine deaminase . Similarly, the synthesis of 8-substituted-9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines involved the preparation of analogues and testing for their binding activity to the benzodiazepine receptor . These examples suggest that the synthesis of the compound would likely be complex and require careful planning and execution.
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their biological activity. X-ray analysis has been used to determine the molecular and crystalline structures of related compounds, such as 9-benzoyl-8-hydroxy-2-imino-6-(4-methylphenyl)-1,3-diphenyl-1,3,6-triazaspiro[4.4]non-8-ene-4,7-dione . This level of structural analysis is essential for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, including condensation, substitution, and the removal of blocking groups, as seen in the synthesis of 6-substituted nucleosides . The reactivity of specific functional groups within the purine structure, such as amino, hydroxy, and bromo substituents, plays a significant role in the compound's chemical behavior and its potential as a biological agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the compound's application in biological systems. For example, the ability of 8-substituted analogues of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine to bind to the benzodiazepine receptor is affected by the presence of specific substituents, such as the 8-bromo group . Understanding these properties is vital for the development of purine derivatives as therapeutic agents.
Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
Research shows that derivatives of 9-(benzo[d][1,3]dioxol-5-yl) have been synthesized and evaluated for antimicrobial properties. For example, compounds containing similar structures have displayed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antimicrobial agents (Palkar et al., 2017).
Anti-Cancer Properties
Studies have also investigated derivatives of this compound for anti-cancer properties. A series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives, related to the chemical structure , have been synthesized and evaluated for their antiproliferative activities on various human cancer cell lines, indicating potential use in cancer therapy (Zhao et al., 2018).
Antioxidant Activity
Compounds containing 9-(benzo[d][1,3]dioxol-5-yl) structures have been found to have significant antioxidant properties. One study synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and found them to exhibit potent antioxidant activities, which could be beneficial in combating oxidative stress-related diseases (Tumosienė et al., 2019).
Enzyme Inhibition
Research into similar structures has demonstrated potential for enzyme inhibition. Derivatives of 9-(benzo[d][1,3]dioxol-5-yl) have been synthesized and evaluated as inhibitors of enzymes like adenosine deaminase, which plays a crucial role in purine metabolism and has implications in treatments for conditions like gout and certain types of cancers (Shah et al., 1965).
Propiedades
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN5O5/c20-8-1-3-11(26)10(5-8)17-22-14(16(21)27)15-18(24-17)25(19(28)23-15)9-2-4-12-13(6-9)30-7-29-12/h1-6,26H,7H2,(H2,21,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDASKOYHGEXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=C(C=CC(=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)
![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)
![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)

![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)

![N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3005082.png)

![9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole](/img/structure/B3005084.png)

![1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3005087.png)
![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B3005089.png)
![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)
![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)